molecular formula C9H12FNO2 B1386051 3-(4-Amino-2-fluorophenoxy)propan-1-ol CAS No. 1152557-00-0

3-(4-Amino-2-fluorophenoxy)propan-1-ol

Cat. No.: B1386051
CAS No.: 1152557-00-0
M. Wt: 185.2 g/mol
InChI Key: AUADMTRNTVGCDC-UHFFFAOYSA-N
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Description

3-(4-Amino-2-fluorophenoxy)propan-1-ol is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to a propanol backbone. This compound is known for its unique chemical properties and versatility in research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-fluorophenoxy)propan-1-ol typically involves the reaction of 4-amino-2-fluorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or research-grade materials.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-Amino-2-fluorophenoxy)propan-2-one.

    Reduction: Formation of 3-(4-Amino-2-fluorophenoxy)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Amino-2-fluorophenoxy)propan-1-ol finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-2-chlorophenoxy)propan-1-ol
  • 3-(4-Amino-2-bromophenoxy)propan-1-ol
  • 3-(4-Amino-2-methylphenoxy)propan-1-ol

Uniqueness

3-(4-Amino-2-fluorophenoxy)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-amino-2-fluorophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUADMTRNTVGCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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